An In-depth Technical Guide to Fluprostenol Methyl Amide: Chemical Structure and Properties
An In-depth Technical Guide to Fluprostenol Methyl Amide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluprostenol (B1673476) methyl amide is a synthetic prostaglandin (B15479496) analogue. While specific research on the methyl amide derivative is limited, its chemical structure and the extensive data available for its parent compound, fluprostenol, strongly suggest its function as a potent and selective agonist for the prostaglandin F2α receptor (FP receptor). This guide provides a comprehensive overview of the chemical structure and properties of fluprostenol methyl amide, inferring its pharmacological profile from the well-characterized activities of fluprostenol. Detailed experimental methodologies for key assays and a proposed synthesis route are included to facilitate future research and development. All quantitative data are presented in structured tables, and key biological pathways are visualized using diagrams.
Chemical Structure and Properties
Fluprostenol methyl amide is a derivative of fluprostenol, a potent synthetic analogue of prostaglandin F2α. The core structure features a cyclopentane (B165970) ring with two hydroxylated side chains, characteristic of prostaglandins. The modification in fluprostenol methyl amide is the conversion of the carboxylic acid moiety of fluprostenol into a methyl amide group.
Chemical Structure:
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IUPAC Name: N-methyl-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide[1]
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Molecular Formula: C₂₄H₃₂F₃NO₅[1]
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SMILES: CNC(=O)CCC/C=C\C[C@@H]1--INVALID-LINK--COC2=CC=CC(C(F)(F)F)=C2">C@@H--INVALID-LINK--C[C@@H]1O[1]
Physicochemical Properties:
A summary of the key chemical and physical properties of fluprostenol methyl amide is provided in Table 1.
| Property | Value | Reference |
| Molecular Weight | 471.5 g/mol | [1] |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |
| Appearance | A solution in ethanol | [1] |
Proposed Synthesis
A potential synthetic workflow is outlined below:
Inferred Mechanism of Action and Signaling Pathway
Based on its structural similarity to fluprostenol, fluprostenol methyl amide is expected to act as a selective agonist at the prostaglandin F2α (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
Signaling Pathway:
Activation of the FP receptor by an agonist like fluprostenol methyl amide initiates a well-defined signaling cascade:
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Receptor Binding: The ligand binds to the FP receptor on the cell surface.
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G-Protein Activation: The receptor-ligand complex activates the associated Gq protein.
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PLC Activation: The activated Gq alpha subunit stimulates phospholipase C (PLC).
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Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2]
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Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[2][3]
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PKC Activation: The increased intracellular Ca²⁺ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
This signaling pathway is depicted in the following diagram:
Inferred Biological Activities and Therapeutic Potential
Fluprostenol is a potent luteolytic agent, meaning it induces the regression of the corpus luteum.[4] This activity is central to its use in veterinary medicine for estrous cycle synchronization. Given its structural similarity, fluprostenol methyl amide is likely to possess similar luteolytic properties.
Furthermore, the isopropyl ester of fluprostenol, known as travoprost, is a clinically approved drug for reducing intraocular pressure in glaucoma patients. This effect is mediated by increasing the uveoscleral outflow of aqueous humor, a process also linked to FP receptor activation. Therefore, fluprostenol methyl amide may also have potential as an ocular hypotensive agent.
Experimental Protocols
To characterize the pharmacological profile of fluprostenol methyl amide, the following key experiments, based on standard methodologies for GPCR agonists, are recommended.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of fluprostenol methyl amide for the FP receptor.
Methodology:
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Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human FP receptor. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a binding buffer.
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Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled FP receptor antagonist (e.g., [³H]-PGF₂α), and varying concentrations of unlabeled fluprostenol methyl amide.
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Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with cold buffer.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the concentration of fluprostenol methyl amide. Calculate the IC₅₀ (the concentration that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
A typical workflow for a radioligand binding assay is shown below:
Inositol Phosphate (B84403) Accumulation Assay
This functional assay measures the ability of fluprostenol methyl amide to activate the FP receptor and stimulate the production of the second messenger, inositol phosphate (IP).
Methodology:
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Cell Culture and Labeling: Culture cells expressing the FP receptor and label them overnight with [³H]-myo-inositol, which is incorporated into cellular phosphoinositides.
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Stimulation: Wash the cells and pre-incubate them with a lithium chloride (LiCl) solution (to inhibit inositol monophosphatase). Then, stimulate the cells with varying concentrations of fluprostenol methyl amide for a defined period.
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Extraction: Stop the reaction by adding a cold acid solution (e.g., perchloric acid) to lyse the cells and extract the soluble inositol phosphates.
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Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.
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Quantification: Measure the amount of [³H]-inositol phosphates using a scintillation counter.
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Data Analysis: Plot the amount of inositol phosphate produced against the concentration of fluprostenol methyl amide to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Quantitative Data for Fluprostenol (Parent Compound)
The following tables summarize key quantitative data for fluprostenol, which can be used as a benchmark for evaluating fluprostenol methyl amide.
Table 2: In Vitro Receptor Binding and Functional Activity of Fluprostenol
| Parameter | Species | Receptor | Value | Reference |
| Ki (Binding Affinity) | Human | FP | 49.9 nM | |
| EC₅₀ (Functional Activity) | Human (ocular FP receptors) | FP | 17.5 nM | |
| EC₅₀ (Functional Activity) | Rat (A7r5 cells) | FP | 19.1 nM | |
| EC₅₀ (Functional Activity) | Mouse (3T3 cells) | FP | 37.3 nM | |
| IC₅₀ (Inhibition of Adipose Differentiation) | Rat | - | 3-10 x 10⁻¹¹ M | [5] |
Table 3: In Vivo Luteolytic Activity of Fluprostenol
| Species | Effect | Dosage | Reference |
| Rats | Termination of pregnancy | 270 µg/kg |
Conclusion
Fluprostenol methyl amide is a structurally interesting synthetic prostaglandin analogue. Although direct biological data is currently unavailable, its close relationship to fluprostenol provides a strong basis for predicting its pharmacological profile. It is anticipated to be a potent and selective FP receptor agonist with potential applications in reproductive medicine and ophthalmology. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers initiating studies on this compound, facilitating its further investigation and potential development as a therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 3. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
